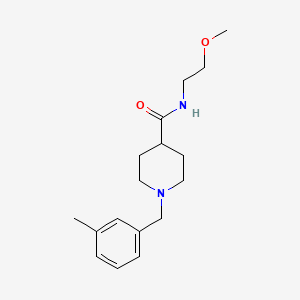![molecular formula C21H25N3O B4984591 3-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-2-methyl-1H-indole](/img/structure/B4984591.png)
3-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-2-methyl-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-2-methyl-1H-indole is a synthetic compound that has gained significant attention in the field of scientific research. This compound is also known as MMPI, and it is a potent inhibitor of monoamine oxidase A (MAO-A) and B (MAO-B). MMPI has been extensively studied for its potential application in the treatment of various neurological disorders.
作用機序
MMPI is a potent inhibitor of MAO-A and MAO-B, which are enzymes responsible for the breakdown of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting the activity of these enzymes, MMPI increases the levels of these neurotransmitters in the brain, leading to improved mood and cognitive function.
Biochemical and Physiological Effects
MMPI has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, leading to improved mood and cognitive function. MMPI also has neuroprotective effects against oxidative stress and neuroinflammation.
実験室実験の利点と制限
One advantage of using MMPI in lab experiments is its potent inhibitory effect on MAO-A and MAO-B. This allows researchers to study the effects of increased levels of monoamine neurotransmitters in the brain. However, one limitation of using MMPI is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of MMPI. One area of research is the development of more potent and selective MAO inhibitors. Another area of research is the study of MMPI in the treatment of other neurological disorders, such as Alzheimer's disease and Huntington's disease. Additionally, the use of MMPI in combination with other drugs may also be explored for its potential synergistic effects.
Conclusion
In conclusion, MMPI is a synthetic compound that has gained significant attention in the field of scientific research. Its potent inhibitory effect on MAO-A and MAO-B has made it a promising candidate for the treatment of various neurological disorders. While there are limitations to its use in lab experiments, MMPI has shown great potential for future research and development.
合成法
The synthesis of MMPI involves the condensation of 2-methyl-1H-indole with 4-(2-methoxyphenyl)-1-piperazine carboxylic acid, followed by reduction with sodium borohydride. The final product is obtained after purification through column chromatography. This synthesis method has been optimized to produce high yields of pure MMPI.
科学的研究の応用
MMPI has been extensively studied for its potential application in the treatment of various neurological disorders. It has been shown to have neuroprotective effects against oxidative stress and neuroinflammation. MMPI has also been studied for its potential use in the treatment of depression, anxiety, and Parkinson's disease.
特性
IUPAC Name |
3-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-2-methyl-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O/c1-16-18(17-7-3-4-8-19(17)22-16)15-23-11-13-24(14-12-23)20-9-5-6-10-21(20)25-2/h3-10,22H,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXBTQLLMSDOPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CN3CCN(CC3)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-2-methyl-1H-indole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-chlorophenyl)-N-{3-methoxy-4-[(2-thienylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B4984515.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)glycinamide](/img/structure/B4984522.png)
![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-[2-(methylamino)isonicotinoyl]-3-piperidinol](/img/structure/B4984548.png)
![N-({[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B4984555.png)
![5-[(dimethylamino)methyl]-6-hydroxy-3-(4-methoxyphenyl)-2-methyl-4(3H)-quinazolinone](/img/structure/B4984563.png)
![N-(4-bromophenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4984564.png)


![N-[2-(4-methoxyphenyl)ethyl]-N'-methylethanediamide](/img/structure/B4984600.png)

![N-(2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4984606.png)

![ethyl [2-({[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B4984617.png)
![N~2~-(2,3-dimethylphenyl)-N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4984624.png)